![molecular formula C16H22O4 B14177979 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane CAS No. 918867-38-6](/img/structure/B14177979.png)
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane is an organic compound with a complex structure that includes two dioxane rings and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s derivatives may have therapeutic potential, and ongoing research aims to explore their efficacy and safety.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane include:
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis due to its acidity and steric rigidity.
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
What sets this compound apart is its dual dioxane rings and phenyl group, which confer unique reactivity and stability. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.
Eigenschaften
CAS-Nummer |
918867-38-6 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
2-[2-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phenyl]-1,3-dioxane |
InChI |
InChI=1S/C16H22O4/c1-16(2)19-11-13(20-16)10-12-6-3-4-7-14(12)15-17-8-5-9-18-15/h3-4,6-7,13,15H,5,8-11H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
MXWSZNROZIBOFI-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)CC2=CC=CC=C2C3OCCCO3)C |
Kanonische SMILES |
CC1(OCC(O1)CC2=CC=CC=C2C3OCCCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)

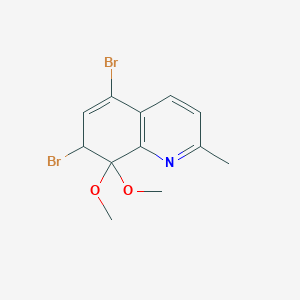
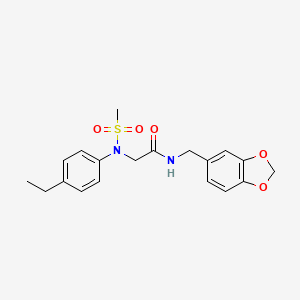
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
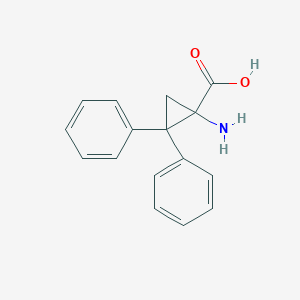
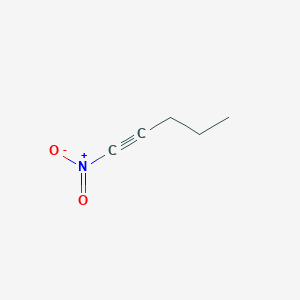
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
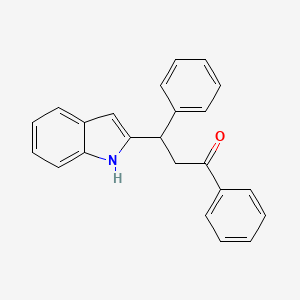
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
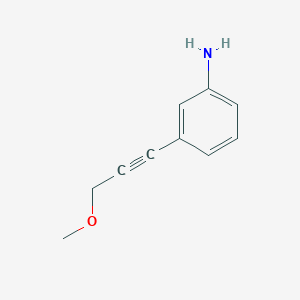
![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)
